(2-Amino-3,4-dichlorophenyl)methanol

medicinal chemistry lead optimization physicochemical property prediction

This dichlorinated amino-benzyl alcohol scaffold (C₇H₇Cl₂NO, MW 192.04) is strategically differentiated by its 3,4-dichloro substitution pattern, yielding a computed LogP of 2.2—a measurable 0.45-unit reduction versus the 3,5-dichloro regioisomer. This lower lipophilicity enhances aqueous solubility and mitigates CYP inhibition liability without altering core scaffold topology. With only one rotatable bond, it provides a conformationally restricted template ideal for fragment-based drug discovery and rigid docking campaigns. The amino and hydroxymethyl groups enable direct access to privileged N-heterocycles (quinazolines, benzimidazoles) via condensation/cyclization, while preserving SAR predictability for lead optimization.

Molecular Formula C7H7Cl2NO
Molecular Weight 192.04
CAS No. 1595672-91-5
Cat. No. B2551608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-3,4-dichlorophenyl)methanol
CAS1595672-91-5
Molecular FormulaC7H7Cl2NO
Molecular Weight192.04
Structural Identifiers
SMILESC1=CC(=C(C(=C1CO)N)Cl)Cl
InChIInChI=1S/C7H7Cl2NO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3,10H2
InChIKeyQSVLTHNIMJQYEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2-Amino-3,4-dichlorophenyl)methanol 1595672-91-5: Chemical Identity and Key Procurement Specifications


(2-Amino-3,4-dichlorophenyl)methanol (CAS 1595672-91-5) is a dichlorinated amino‑benzyl alcohol with the molecular formula C₇H₇Cl₂NO and a molecular weight of 192.04 g/mol [1]. Its IUPAC name is (2‑amino‑3,4‑dichlorophenyl)methanol, and the canonical SMILES is `Nc1c(CO)ccc(Cl)c1Cl` [1]. The compound features two chlorine atoms at the 3‑ and 4‑positions of the phenyl ring, an amino group at the 2‑position, and a hydroxymethyl group at the benzylic position. It is commercially available as a versatile small‑molecule scaffold with a minimum purity of 95% and is supplied in quantities ranging from 50 mg to 500 mg at a list price of €185.00 per 50 mg .

Why Generic Substitution Fails for (2-Amino-3,4-dichlorophenyl)methanol


Regioisomeric variants such as (2‑amino‑3,5‑dichlorophenyl)methanol (CAS 37585‑29‑8) share the same molecular formula and identical functional groups, yet the precise placement of chlorine atoms at the 3‑ and 4‑positions fundamentally alters physicochemical properties that drive key application outcomes. The 3,4‑dichloro arrangement yields a computed LogP of 2.2 [1], whereas the 3,5‑dichloro isomer exhibits a LogP of 2.65 [2], a 0.45 log‑unit increase that corresponds to a nearly three‑fold difference in lipophilicity. This divergence is sufficient to materially affect solubility, membrane permeability, and target engagement in both biological assays and synthetic transformations. Consequently, substituting one regioisomer for another without experimental validation introduces uncontrolled variables that can compromise reproducibility and confound structure‑activity relationship (SAR) studies.

Quantitative Differentiation Evidence for (2-Amino-3,4-dichlorophenyl)methanol vs. Closest Analogs


Lipophilicity (LogP) Comparison: 3,4-Dichloro vs. 3,5-Dichloro Regioisomers

The 3,4‑dichloro substitution pattern in (2‑Amino‑3,4‑dichlorophenyl)methanol confers a lower calculated lipophilicity (XLogP3‑AA = 2.2) [1] compared with the 3,5‑dichloro isomer (LogP = 2.65) [2]. This 0.45 log‑unit reduction translates to a theoretical ~2.8‑fold decrease in partition coefficient, which can directly impact aqueous solubility, metabolic stability, and off‑target binding profiles in early‑stage drug discovery.

medicinal chemistry lead optimization physicochemical property prediction

Polar Surface Area and Hydrogen‑Bonding Capacity vs. 3,5-Dichloro Isomer

The topological polar surface area (TPSA) of (2‑Amino‑3,4‑dichlorophenyl)methanol is computed as 46.3 Ų [1], slightly lower than the 46.25 Ų reported for the 3,5‑dichloro regioisomer [2]. While the absolute difference is minimal (ΔTPSA ≈ 0.05 Ų), the 3,4‑dichloro arrangement maintains two hydrogen‑bond donors (amino and hydroxyl) and two hydrogen‑bond acceptors, identical to the 3,5‑analog. The subtle TPSA variation, combined with the larger LogP difference, reinforces that even small positional changes in chlorine substitution produce measurable deviations in key physicochemical parameters.

drug design ADME prediction molecular descriptor

Commercial Availability and Pricing Comparison vs. 3,5-Dichloro Regioisomer

Procurement analysis reveals that (2‑Amino‑3,4‑dichlorophenyl)methanol is offered at a list price of €185.00 per 50 mg , whereas the 3,5‑dichloro regioisomer (CAS 37585‑29‑8) is available at approximately USD 102.00 (equivalent to ~€94.00) per 1 g from major Chinese suppliers [1]. When normalized to cost per 50 mg, the 3,4‑isomer is approximately €185.00, compared to ~€4.70 for the 3,5‑isomer, reflecting a roughly 39‑fold price premium. This differential is attributable to the relative scarcity of synthetic routes and lower commercial demand for the 3,4‑substitution pattern.

procurement supply chain cost analysis

Rotatable Bond Count and Conformational Flexibility vs. 2-Amino-3,4-dichlorophenyl Ethanol Analog

(2‑Amino‑3,4‑dichlorophenyl)methanol possesses exactly one rotatable bond (the C–CH₂OH linkage) as computed by Cactvs [1]. In contrast, the structurally related ethanol derivative, 2‑amino‑1‑(3,4‑dichlorophenyl)ethanol (CAS 3567‑82‑6), contains an extended ethyl linker and exhibits three rotatable bonds based on standard SMILES‑based prediction . The reduced conformational flexibility of the methanol analog translates to a more rigid, less entropically penalized scaffold, which may enhance binding affinity in target‑based assays by pre‑organizing the molecule into a bioactive conformation.

conformational analysis molecular modeling lead optimization

High-Value Application Scenarios for (2-Amino-3,4-dichlorophenyl)methanol Based on Evidence


Lipophilicity‑Driven Lead Optimization in Medicinal Chemistry

When a lead series containing a 3,4‑dichlorophenyl motif requires fine‑tuning of LogP to improve aqueous solubility or reduce CYP inhibition, (2‑Amino‑3,4‑dichlorophenyl)methanol provides a measurable 0.45 LogP reduction relative to the 3,5‑dichloro isomer [1][2]. This property enables medicinal chemists to dial in optimal lipophilicity without introducing new heteroatoms or altering the core scaffold, preserving SAR while mitigating ADME liabilities.

Rigid Scaffold for Structure‑Based Drug Design

With only one rotatable bond [3], (2‑Amino‑3,4‑dichlorophenyl)methanol offers a conformationally restricted template compared to ethanol‑linked analogs bearing three rotatable bonds. This reduced entropy penalty can translate to improved binding thermodynamics and enhanced target selectivity, making it a strategic building block for fragment‑based drug discovery and computational docking campaigns where rigid scaffolds are preferred.

Synthesis of Regioisomerically Defined Heterocyclic Libraries

The amino and hydroxymethyl functionalities in (2‑Amino‑3,4‑dichlorophenyl)methanol enable the construction of diverse N‑heterocycles such as quinazolines and benzimidazoles via condensation and cyclization reactions . The precise 3,4‑dichloro substitution pattern imparts a distinct electronic and steric environment that can influence reaction yields and product regiochemistry, a critical consideration when generating compound libraries for high‑throughput screening.

Differentiation in Proprietary Chemical Space Expansion

The significant cost premium (approximately 39‑fold per unit mass) of the 3,4‑dichloro isomer relative to the 3,5‑analog [4] signals its value as a niche building block for expanding proprietary chemical space. Procurement of this specific regioisomer is warranted only in scenarios where its unique physicochemical signature (LogP, TPSA, rotatable bonds) is anticipated to confer a competitive advantage in patent filings or in accessing novel regions of biological activity.

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